N-(4-Methylpiperidin-3-yl)prop-2-enamide
Description
N-(4-Methylpiperidin-3-yl)prop-2-enamide is an acrylamide derivative featuring a piperidine ring substituted with a methyl group at the 4-position. This compound belongs to a class of bioactive molecules where the acrylamide moiety (prop-2-enamide) is critical for interactions with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
N-(4-methylpiperidin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C9H16N2O/c1-3-9(12)11-8-6-10-5-4-7(8)2/h3,7-8,10H,1,4-6H2,2H3,(H,11,12) |
InChI Key |
YUDVMXSABUNWER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1NC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Methylpiperidin-3-yl)prop-2-enamide involves several steps. One common method includes the reaction of 4-methylpiperidine with acryloyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-(4-Methylpiperidin-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-Methylpiperidin-3-yl)prop-2-enamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Methylpiperidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Piperidine-Based Amides
Piperidine-containing acrylamides are widely studied for their pharmacological properties. For example, N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8, C₁₆H₂₄N₂O₂) shares structural similarities with the target compound but differs in substituents. The methoxymethyl group at the 4-position of the piperidine ring in this analog may enhance solubility compared to the methyl group in N-(4-Methylpiperidin-3-yl)prop-2-enamide, though this requires experimental validation .
Table 1: Key Properties of Piperidine-Based Amides
*Inferred based on structural similarity to anti-inflammatory acrylamides .
Aromatic vs. Aliphatic Substituents in Prop-2-enamides
Prop-2-enamide derivatives with aromatic substituents, such as (2E)-N-Phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (Compound 2a), exhibit distinct physicochemical properties. For instance:
- Melting Points : Aromatic substituents (e.g., trifluoromethylphenyl) increase melting points (154–157°C for 2a) compared to aliphatic piperidine-based analogs, likely due to enhanced π-π stacking .
- Bioactivity : Fluorinated or chlorinated aryl groups (e.g., 2b–2f in ) may improve metabolic stability but reduce solubility, whereas aliphatic groups like piperidine could enhance bioavailability .
Table 2: Comparison of Prop-2-enamide Derivatives
Research Findings and Implications
Anti-Inflammatory Activity
Compounds like Moupinamide (isolated from B. diffusa) and N-trans-Feruloyltyramine demonstrate significant anti-inflammatory activity (IC₅₀ < 17.21 μM), attributed to their phenolic and methoxy substituents. The piperidine-based target compound may exhibit similar activity if its aliphatic substituents allow effective binding to inflammatory targets like COX-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
